1-Bromo-2-butoxy-4-chlorobenzene
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Overview
Description
1-Bromo-2-butoxy-4-chlorobenzene is an aromatic compound that belongs to the class of halogenated benzene derivatives. This compound is characterized by the presence of a bromine atom, a butoxy group, and a chlorine atom attached to a benzene ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
The synthesis of 1-Bromo-2-butoxy-4-chlorobenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 2-butoxy-4-chlorobenzene using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron or aluminum chloride to facilitate the substitution process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Bromo-2-butoxy-4-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-butoxy-4-chlorobenzene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine: The compound can be used in the development of pharmaceuticals and biologically active molecules.
Industry: In industrial applications, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-2-butoxy-4-chlorobenzene exerts its effects involves electrophilic aromatic substitution. In this process, the electrophile (bromine) forms a sigma-bond with the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene ring . The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
Comparison with Similar Compounds
1-Bromo-2-butoxy-4-chlorobenzene can be compared with other halogenated benzene derivatives such as:
1-Bromo-4-chlorobenzene: Similar in structure but lacks the butoxy group, which affects its reactivity and applications.
1-Bromo-2-chlorobenzene: Another similar compound but without the butoxy group, leading to different chemical properties and uses.
4-Bromo-1-chlorobenzene:
The uniqueness of this compound lies in the presence of both the butoxy and halogen substituents, which confer distinct reactivity and versatility in various chemical reactions and applications.
Properties
IUPAC Name |
1-bromo-2-butoxy-4-chlorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-2-3-6-13-10-7-8(12)4-5-9(10)11/h4-5,7H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUDBWCARTUSTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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